

2-Methylbenzo[d]thiazole-5-carbonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No.: B1602028

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Core Molecular Profile and Physicochemical Properties

2-Methylbenzo[d]thiazole-5-carbonitrile is a substituted benzothiazole with the molecular formula C₉H₆N₂S.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure features a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a nitrile group at the 5-position. The precise arrangement of these functional groups dictates its chemical reactivity and biological activity.

The foundational physicochemical properties are crucial for its application in experimental settings, from reaction stoichiometry calculations to analytical characterization. The molecular weight of **2-Methylbenzo[d]thiazole-5-carbonitrile** is a cornerstone of this data.

Table 1: Key Physicochemical Properties of **2-Methylbenzo[d]thiazole-5-carbonitrile**

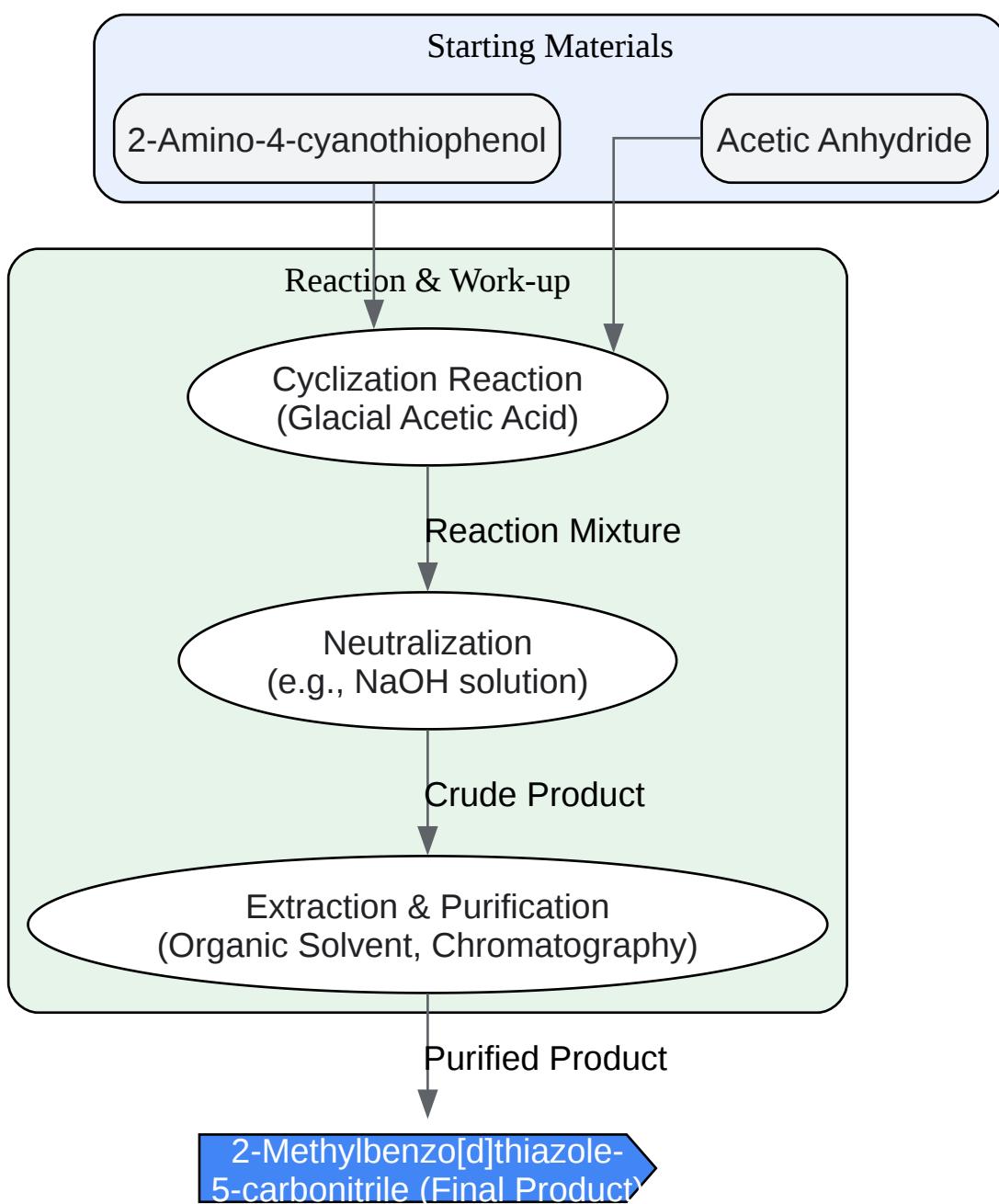
Property	Value	Source
Molecular Weight	174.22 g/mol	[1] [2]
Molecular Formula	C ₉ H ₆ N ₂ S	[1] [3]
CAS Number	90418-93-2	[1] [3] [4]
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	[1]
Monoisotopic Mass	174.02516937 Da	[1]
XLogP3-AA (LogP)	2.5	[1]
Hydrogen Bond Donor Count	0	[1]

Data sourced from the PubChem database and commercial suppliers. The LogP value suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.

Synthesis Pathway and Experimental Protocol

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the cyclization of 2-aminothiophenol derivatives. For **2-Methylbenzo[d]thiazole-5-carbonitrile**, a plausible and widely adopted synthetic strategy begins with a suitably substituted aminothiophenol.

The following diagram outlines a generalized workflow for the synthesis of 2-methylbenzothiazole derivatives, a class to which our target compound belongs.



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Caption: Generalized workflow for the synthesis of **2-Methylbenzo[d]thiazole-5-carbonitrile**.

Step-by-Step Synthesis Protocol:

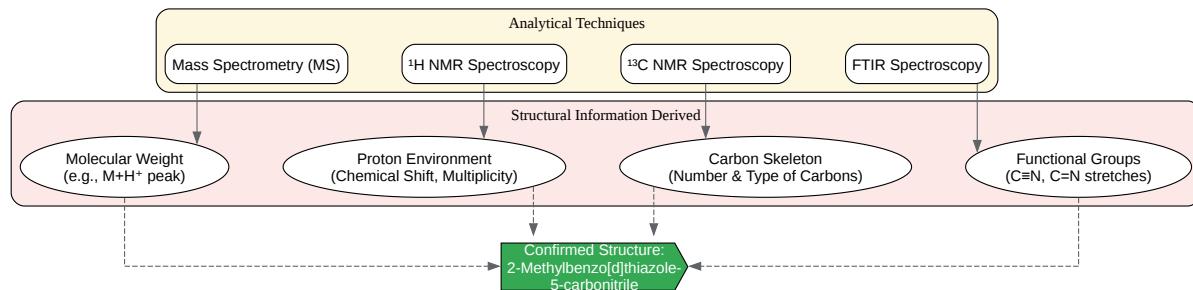
This protocol is adapted from established methods for synthesizing related 2-methylbenzothiazole derivatives.^[5] The core principle is the reaction of an aminothiophenol

with acetic anhydride in an acidic medium, which facilitates both N-acetylation and subsequent intramolecular cyclization to form the thiazole ring.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-cyanothiophenol (1 equivalent) to glacial acetic acid (approx. 10 mL per gram of thiophenol).
- **Reagent Addition:** While stirring, slowly add acetic anhydride (2 equivalents) to the reaction mixture.
- **Cyclization:** Heat the mixture to 120-130°C and maintain reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - **Causality:** The high temperature and acidic conditions are necessary to overcome the activation energy for the intramolecular condensation step, where the sulfur atom attacks the acetyl carbonyl carbon, leading to the formation of the thiazole ring.
- **Work-up and Neutralization:** After cooling to room temperature, filter the reaction mixture if any solids are present. Transfer the filtrate to an ice-water bath and slowly add a 5% aqueous sodium hydroxide solution dropwise until the pH of the system is adjusted to approximately 7.0. This step neutralizes the acetic acid and precipitates the crude product.
 - **Self-Validation:** Careful pH monitoring is critical. Over-basification can lead to hydrolysis of the nitrile group or other side reactions. A neutral pH ensures the product is in its free base form and minimally soluble in the aqueous medium.
- **Extraction:** Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product. Further purification is achieved by column chromatography on silica gel to afford the pure **2-Methylbenzo[d]thiazole-5-carbonitrile**.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

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Caption: Logic diagram for the structural validation of the target compound.

Expected Analytical Data:

- **Mass Spectrometry (MS):** In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent molecular ion peak $[M+H]^+$ corresponding to its molecular weight ($m/z \approx 175.03$). High-resolution mass spectrometry (HRMS) would further confirm the elemental composition $C_9H_7N_2S^+.$ ^[6]
- **¹H NMR Spectroscopy:** The proton NMR spectrum should reveal distinct signals for the aromatic protons on the benzene ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-trisubstituted benzene ring system.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display nine distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Key signals would include those for the methyl carbon, the nitrile carbon (typically > 110 ppm), and the carbons of the heterocyclic and aromatic rings.^[6]

- FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for key functional groups. A strong, sharp peak around $2220\text{-}2240\text{ cm}^{-1}$ is indicative of the $\text{C}\equiv\text{N}$ (nitrile) stretch.

Applications in Drug Discovery and Research

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.^{[7][8]} Derivatives are investigated for applications as anti-tubercular, anti-cancer, anti-inflammatory, and neuroprotective agents.^{[9][10][11]}

- Anti-tubercular Agents: The benzothiazole nucleus is a core component of novel compounds designed to combat multi-drug resistant *Mycobacterium tuberculosis*.^[11] The specific electronic properties imparted by the methyl and nitrile substituents on **2-Methylbenzo[d]thiazole-5-carbonitrile** make it a valuable intermediate for synthesizing more complex derivatives with potential anti-tubercular efficacy.^[9]
- Enzyme Inhibition: Benzothiazole derivatives have been successfully developed as potent enzyme inhibitors. For example, certain derivatives act as microsomal triglyceride transfer protein (MTP) inhibitors, which are relevant for treating obesity, while others show inhibitory activity against monoamine oxidase (MAO), an important target in neurodegenerative diseases like Parkinson's and Alzheimer's.^{[8][10][12]}
- Materials Science: The photoluminescent properties of some benzothiazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other functional materials.^[9]

Safety and Handling

As with any laboratory chemical, **2-Methylbenzo[d]thiazole-5-carbonitrile** should be handled with appropriate care. It is intended for research use only.^[9] Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling, storage, and disposal information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.^[3]

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- To cite this document: BenchChem. [2-Methylbenzo[d]thiazole-5-carbonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602028#2-methylbenzo-d-thiazole-5-carbonitrile-molecular-weight>

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